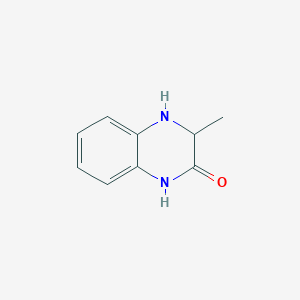

3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAJCHFCYQOFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377067 | |

| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34070-68-3 | |

| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one from o-Phenylenediamine

Foreword: The Quinoxalinone Core in Modern Drug Discovery

The quinoxalinone scaffold is a privileged heterocyclic motif that forms the structural basis for a multitude of compounds with significant pharmacological activities.[1][2] Its derivatives are extensively researched and have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The inherent bioactivity of this scaffold makes it a focal point for drug development professionals and medicinal chemists.

This guide provides an in-depth, field-proven methodology for the synthesis of a specific, valuable derivative: 3-methyl-3,4-dihydro-1H-quinoxalin-2-one. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. The target audience—researchers, scientists, and drug development professionals—will find this document to be a practical and scientifically rigorous resource.

The Synthetic Strategy: Cyclocondensation

The most direct and classical approach to synthesizing the quinoxalinone ring system is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[1] For the target molecule, this compound, the required three-carbon backbone is efficiently provided by an α-keto acid, specifically pyruvic acid (2-oxopropanoic acid), or one of its esters, such as ethyl pyruvate.[3][4]

This reaction is a powerful example of cyclocondensation, where two functional groups on one molecule react with two functional groups on another to form a cyclic product, typically with the elimination of a small molecule like water or an alcohol.

Mechanistic Insights: A Stepwise Annulation

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of this compound from o-phenylenediamine and ethyl pyruvate proceeds through a logical sequence of nucleophilic attacks and cyclization.

-

Initial Nucleophilic Attack & Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the more electrophilic ketone carbonyl of ethyl pyruvate. This is followed by dehydration to form a Schiff base (imine) intermediate.

-

Intramolecular Acyl Transfer (Cyclization): The second, pendant amino group then performs an intramolecular nucleophilic attack on the ester carbonyl. This is the key ring-closing step.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the stable, six-membered aromatic lactam (the dihydroquinoxalinone ring).

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism for the synthesis of this compound.

Field-Validated Experimental Protocol

This protocol is based on established literature procedures and provides a reliable method for laboratory-scale synthesis.[3]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.0 g | 92.47 | 1.0 |

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 10.7 g (9.8 mL) | 92.14 | ~1.0 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Solvent |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.0 g).

-

Solvent and Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the o-phenylenediamine is fully dissolved. To this solution, add ethyl pyruvate (9.8 mL) dropwise at room temperature.

-

Heating and Reflux: Heat the reaction mixture to reflux using an oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 30-60 minutes.[3]

-

Crystallization and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the product will precipitate out as silvery-white crystals.[3]

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized from ethanol. Dissolve the crystals in a minimum amount of hot ethanol and allow the solution to cool slowly, inducing the formation of pure crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

The following diagram provides a visual summary of this experimental workflow.

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Theoretical Yield | ~14.8 g |

| Typical Experimental Yield | 75-85% |

| Appearance | Silvery-white to off-white crystals/solid |

| Melting Point | 238-240 °C |

Spectroscopic Data

-

¹H-NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxalinone core, a singlet for the N-H proton of the lactam, another singlet for the second N-H proton, and a singlet for the methyl group protons.[3]

-

¹³C-NMR (DMSO-d₆): The carbon NMR spectrum should reveal signals corresponding to the carbonyl carbon (C=O) around 154-156 ppm, along with signals for the aromatic carbons and the methyl carbon.[3]

-

FT-IR (KBr, cm⁻¹): The infrared spectrum provides key information about the functional groups. Expect to see characteristic stretching absorption bands for N-H groups (around 3400-3200 cm⁻¹), aromatic C-H, a strong carbonyl (C=O) stretch (around 1670-1680 cm⁻¹), and C=N/C=C bonds in the aromatic region.[5]

Senior Scientist Insights: Causality and Best Practices

-

Choice of Solvent: Ethanol is an excellent choice for this reaction. It effectively dissolves the o-phenylenediamine starting material, is a relatively "green" and inexpensive solvent, and its boiling point is suitable for promoting the reaction without requiring excessively high temperatures.[6] Furthermore, the product has lower solubility in cold ethanol, which facilitates its crystallization and isolation upon cooling.

-

Reaction Control: While the reaction is relatively straightforward, using a 1:1 molar ratio of reactants is crucial for maximizing yield and minimizing unreacted starting materials which would complicate purification. Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization/elimination steps.

-

Purity of o-Phenylenediamine: This starting material can be susceptible to air oxidation, which can lead to colored impurities.[7] Using pure, preferably light-colored o-phenylenediamine is recommended for obtaining a clean product. If the starting material is dark, it may be necessary to purify it by sublimation or recrystallization prior to use.

-

Regioselectivity: In this specific synthesis using unsubstituted o-phenylenediamine, regioselectivity is not a concern. However, if a substituted o-phenylenediamine were used (e.g., 4-methyl-o-phenylenediamine), the reaction could potentially yield two different regioisomers. Controlling the reaction conditions (e.g., through pH or specific catalysts) can influence which isomer is formed preferentially, a critical consideration in more complex syntheses.[8]

Conclusion

The cyclocondensation of o-phenylenediamine with ethyl pyruvate is a robust, efficient, and highly reproducible method for synthesizing this compound. This guide provides a comprehensive framework, from mechanistic theory to a detailed experimental protocol and expert insights. By understanding the causality behind each step, researchers can confidently execute this synthesis and adapt the underlying principles for the creation of other valuable quinoxalinone derivatives, furthering the potential of this important scaffold in medicinal chemistry and drug discovery.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

The Architecture of Discovery: A Technical Guide to the Synthesis and Biological Activities of Quinoxaline Derivatives

Foreword: The Quinoxaline Scaffold - A Nexus of Therapeutic Potential

In the landscape of medicinal chemistry, certain heterocyclic structures distinguish themselves through their recurrent appearance in a multitude of biologically active compounds. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, stands as a testament to this principle. Its inherent aromaticity, coupled with the precise placement of nitrogen atoms, provides a unique electronic and structural framework for molecular interactions with diverse biological targets. This versatility has rendered quinoxaline derivatives as privileged structures in the pursuit of novel therapeutics. From their early recognition as components of antibiotics like echinomycin to their current status as key pharmacophores in anticancer, antimicrobial, and anti-inflammatory agents, the journey of quinoxaline chemistry is a compelling narrative of innovation and application.

This guide is conceived not as a mere compilation of synthetic procedures and biological data, but as an in-depth exploration of the causality that underpins the design, synthesis, and evaluation of these remarkable compounds. It is intended for the discerning researcher, scientist, and drug development professional who seeks to understand the "why" behind the "how." We will delve into the strategic considerations that guide the choice of synthetic pathways, from classical condensations to modern catalytic and green methodologies. We will then bridge the gap between chemical structure and biological function, examining the structure-activity relationships (SAR) that govern their efficacy and exploring the molecular mechanisms through which they exert their therapeutic effects. Through detailed protocols, curated data, and visual representations of complex biological pathways, this guide aims to equip you with the knowledge and insights necessary to navigate and contribute to the ever-evolving field of quinoxaline-based drug discovery.

I. Strategic Synthesis of the Quinoxaline Core: From Classical to Contemporary Methods

The construction of the quinoxaline nucleus is a foundational aspect of harnessing its therapeutic potential. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.

The Cornerstone of Quinoxaline Synthesis: The Condensation Reaction

The most traditional and widely employed method for synthesizing quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] This reaction, elegant in its simplicity, forms the bedrock of quinoxaline chemistry.

The causality behind this approach lies in the nucleophilic nature of the amino groups of the diamine and the electrophilic character of the carbonyl carbons. The reaction typically proceeds through a diimine intermediate, which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system.

Classical Approach: Thermal Condensation

Historically, this reaction was often carried out by refluxing the reactants in solvents like ethanol or acetic acid, sometimes with the addition of an acid catalyst to facilitate the initial nucleophilic attack.[2] While effective, these methods can require long reaction times and high temperatures.

Modern Enhancements: Catalysis and Green Chemistry

The evolution of this fundamental reaction has been marked by the introduction of various catalysts and more environmentally benign conditions to improve efficiency and sustainability.

-

Lewis and Brønsted Acid Catalysis: A range of catalysts, including cerium(IV) ammonium nitrate (CAN) in water,[3] bentonite clay K-10,[1] and camphor sulfonic acid,[4] have been shown to effectively promote the condensation reaction at room temperature, often with reduced reaction times and excellent yields. The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized quinoxaline synthesis, dramatically reducing reaction times from hours to minutes.[5] Microwave energy efficiently heats the polar reactants and solvents, accelerating the reaction rate. Solvent-free, catalyst-free microwave-assisted methods have also been developed, representing a significant advancement in green chemistry.[5]

-

Green Solvents: The replacement of volatile organic solvents with greener alternatives like water,[1] polyethylene glycol (PEG), or solvent-free conditions further enhances the environmental credentials of quinoxaline synthesis.

Visualizing the Synthetic Workflow: Condensation of o-Phenylenediamine and Benzil

Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a detailed, step-by-step methodology for a rapid and efficient synthesis of a representative quinoxaline derivative.

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1 mmol, 0.210 g)

-

Ethanol (5 mL)

-

CEM Discover Microwave Synthesizer (or equivalent)

-

250 mL round-bottom flask

-

Stir bar

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol. Add a magnetic stir bar.[6]

-

Microwave Irradiation: Place the flask in the microwave synthesizer and irradiate the mixture at 340 W for 10 minutes.[6]

-

Product Precipitation: After irradiation, allow the mixture to cool to room temperature. Add water dropwise until a slight cloudiness persists.[6]

-

Isolation: Cool the mixture further in an ice bath to maximize precipitation. Filter the solid product using a Büchner funnel and wash with cold water.

-

Purification: The crude product can be recrystallized from ethanol to afford pure 2,3-diphenylquinoxaline as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.

II. The Biological Orchestra: Diverse Pharmacological Activities of Quinoxaline Derivatives

The quinoxaline scaffold is a recurring motif in a vast array of compounds exhibiting a wide spectrum of biological activities. This section will explore the key therapeutic areas where quinoxaline derivatives have shown significant promise, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Quinoxalines in Oncology: Targeting the Engines of Cancer

Quinoxaline derivatives have emerged as a particularly fruitful area of research in the development of novel anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer cells.

2.1.1 Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoxaline-based anticancer agents function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the c-Met receptor.[7][8] These receptors play crucial roles in cell proliferation, survival, and metastasis, and their overexpression or mutation is a hallmark of many cancers.

EGFR Signaling Pathway and its Inhibition:

Caption: Simplified EGFR signaling pathway and its inhibition by quinoxaline derivatives.

c-Met Signaling Pathway and its Inhibition:

Caption: Simplified c-Met signaling pathway and its inhibition by quinoxaline derivatives.

2.1.2 Data Presentation: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoxaline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 11 | HCT116 (Colon) | 0.81 | EGFR Inhibitor | [7] |

| Compound 13 | MCF-7 (Breast) | 2.91 | EGFR Inhibitor | [7] |

| Compound 4m | A549 (Lung) | 9.32 | Apoptosis Induction | [9] |

| Compound 3d | HL-60 (Leukemia) | 5.15 | Not specified | [4] |

| Compound 7a | IGROV1 (Ovarian) | 14.5 | Not specified | [4] |

| Compound 4 | MKN-45 (Gastric) | Potent Inhibition | c-Met Kinase Inhibitor | [8] |

2.1.3 Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[3]

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[3]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that causes 50% growth inhibition) can be determined by plotting the percentage of viability against the compound concentration.

Quinoxalines in the Fight Against Microbes

Quinoxaline derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.

2.2.1 Mechanism of Antimicrobial Action

The antimicrobial mechanism of some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to involve the bioreduction of the N-oxide groups by bacterial nitroreductases. This process generates reactive oxygen species (ROS), which cause oxidative damage to cellular components like DNA, leading to cell death.[10]

2.2.2 Data Presentation: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoxaline derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 10 | Candida albicans | 16 | [11] |

| Compound 10 | Aspergillus flavus | 16 | [11] |

| Compound 5c | Escherichia coli | Highly Active | [12] |

| Compound 7a | Escherichia coli | Highly Active | [12] |

2.2.3 Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

This protocol describes a standard method for assessing the antimicrobial activity of quinoxaline derivatives.[10]

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile filter paper discs (6 mm diameter)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.[13]

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the quinoxaline derivative solution. Using sterile forceps, place the discs on the inoculated agar surface.[10]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[10]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[10]

Quinoxalines as Modulators of Inflammation

Quinoxaline derivatives have also shown promise as anti-inflammatory agents. Their mechanisms of action in this context often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[14]

2.3.1 Data Presentation: In Vivo Anti-inflammatory Activity of a Quinoxaline Derivative

The following table shows the percentage of edema inhibition in a carrageenan-induced paw edema model in rats for a representative quinoxaline derivative.

| Compound ID | Dose | Edema Inhibition (%) | Reference |

| Compound 7b | 0.01 mmol/kg | 41 | [15] |

2.3.2 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines an in vivo method for evaluating the anti-inflammatory activity of quinoxaline derivatives.[16]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Quinoxaline derivative suspension

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Grouping: Divide the rats into groups (e.g., control, standard drug, test compound groups).

-

Compound Administration: Administer the quinoxaline derivative or vehicle to the respective groups, typically orally or intraperitoneally, one hour before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

III. The Future Trajectory: Advancing Quinoxaline-Based Drug Discovery

The journey of quinoxaline derivatives from simple heterocyclic compounds to promising therapeutic agents is a testament to the power of synthetic innovation and biological exploration. The continued development of more efficient, selective, and sustainable synthetic methodologies will undoubtedly accelerate the discovery of novel quinoxaline-based drug candidates. Furthermore, a deeper understanding of their molecular mechanisms of action, aided by advances in structural biology and computational modeling, will enable the rational design of next-generation therapeutics with enhanced potency and reduced side effects. The quinoxaline scaffold, with its inherent versatility and proven track record, is poised to remain a cornerstone of medicinal chemistry for years to come, offering hope for the treatment of a wide range of human diseases.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchhub.com [researchhub.com]

- 16. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Introduction: The Structural Elucidation of a Quinoxalinone Core

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The quinoxalinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific derivative, 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, presents a unique spectroscopic challenge due to its chiral center and dihydroaromatic system. This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. In the absence of directly published, fully assigned spectra for this exact molecule, this document serves as an expert-level predictive guide, synthesizing data from closely related analogs and foundational NMR principles. Furthermore, it outlines a rigorous, self-validating experimental protocol for researchers to acquire and confirm this data.

Predicted NMR Data and Structural Insights

The structural features of this compound, including the aromatic ring, the lactam functionality, the chiral center at C3, and the dihydro nature of the heterocyclic ring, all contribute to its unique NMR signature. The following data is predicted based on analysis of similar structures found in the literature.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 (NH) | ~ 7.0 - 8.0 | Broad Singlet (br s) | - | The N-H proton of the lactam is expected to be a broad singlet, exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent. |

| H-4 (NH) | ~ 4.0 - 5.0 | Broad Singlet (br s) | - | The N-H proton of the dihydroamine portion is also expected to be a broad singlet and exchangeable with D₂O. |

| Aromatic Protons (H-5, H-6, H-7, H-8) | ~ 6.5 - 7.5 | Multiplets (m) | ~ 7-9 Hz | The aromatic protons will appear as a complex set of multiplets. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the fused heterocyclic ring. |

| H-3 | ~ 3.5 - 4.5 | Quartet (q) | ~ 7 Hz | This methine proton is adjacent to the methyl group and is expected to be a quartet. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group. |

| CH₃ at C3 | ~ 1.2 - 1.5 | Doublet (d) | ~ 7 Hz | The methyl protons are coupled to the H-3 proton, resulting in a doublet. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (C-2) | ~ 165 - 175 | The carbonyl carbon of the lactam will be significantly downfield. |

| Quaternary Aromatic Carbons | ~ 120 - 140 | These are the carbons of the aromatic ring that are part of the ring fusion. |

| CH Aromatic Carbons | ~ 115 - 130 | The protonated carbons of the benzene ring. |

| C-3 | ~ 50 - 60 | This chiral carbon is attached to a nitrogen and is in the aliphatic region. |

| CH₃ at C3 | ~ 15 - 25 | The methyl carbon will be in the upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition and Validation

To empirically validate the predicted NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Step 1: Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by flash column chromatography or recrystallization.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties and relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may require heating to fully dissolve the sample.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Step 2: NMR Instrument Setup and Data Acquisition

A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

¹H NMR Acquisition:

-

Experiment: Standard one-pulse proton experiment.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Sweep Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring and between the H-3 and methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for definitively assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.

Visualizing the Process and Structure

Molecular Structure with Atom Numbering

Caption: Numbering scheme for this compound.

Workflow for NMR Data Acquisition and Analysis

Caption: A comprehensive workflow from sample preparation to final structural verification.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a multi-faceted process that relies on both predictive analysis and rigorous experimental verification. This guide provides a robust framework for researchers to approach this challenge. By leveraging the predicted spectral data and adhering to the detailed experimental protocol, scientists can confidently acquire and interpret the NMR spectra of this important heterocyclic compound, thereby accelerating their research and development efforts.

An In-Depth Technical Guide to In Silico ADMET Studies for Quinoxalinone Derivatives

A Senior Application Scientist's Perspective on Navigating Predictive Drug Development

Foreword: The Imperative of Early-Stage ADMET Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity represents a significant financial and temporal burden on pharmaceutical research and development. It is within this context that in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have emerged as an indispensable component of the drug discovery pipeline. This guide provides a comprehensive, technically-grounded framework for conducting in silico ADMET assessments, with a specific focus on quinoxalinone derivatives—a class of heterocyclic compounds renowned for their diverse and potent biological activities.[1][2][3] As a senior application scientist, my objective is not merely to present a series of protocols, but to instill a deeper understanding of the rationale behind these computational methodologies, thereby empowering researchers to make more informed decisions in the quest for safer, more effective therapeutics.

The Quinoxalinone Scaffold: A Privileged Structure with ADMET Considerations

Quinoxaline and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][3] Their therapeutic potential is often linked to their ability to intercalate with DNA, inhibit key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), or modulate efflux pumps such as P-glycoprotein (P-gp).[4][5][6][7][8][9] However, the very physicochemical properties that confer this biological activity can also present challenges in terms of their ADMET profile. Lipophilicity, a key determinant of a compound's ability to traverse cell membranes, is a double-edged sword; while essential for absorption, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] Therefore, a proactive and predictive approach to understanding the ADMET properties of novel quinoxalinone derivatives is not just advantageous, but critical for their successful development.

The Core Principles of In Silico ADMET Prediction: A Methodological Overview

In silico ADMET prediction relies on a variety of computational techniques, broadly categorized into two main approaches: ligand-based and structure-based methods.[10]

-

Ligand-Based Methods (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are the workhorses of predictive ADMET. These models establish a mathematical correlation between the structural or physicochemical properties of a set of molecules and their experimentally determined ADMET properties.[11][12][13] For quinoxalinone derivatives, QSAR models can be developed to predict endpoints such as aqueous solubility, blood-brain barrier penetration, and potential for hERG channel inhibition. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data set.

-

Structure-Based Methods: When the three-dimensional structure of a relevant protein (e.g., a metabolic enzyme or a transporter) is known, molecular docking can be employed to predict the binding affinity and orientation of a quinoxalinone derivative within the protein's active site.[13][14] This approach is particularly valuable for predicting potential drug-drug interactions by assessing the inhibitory potential of a compound against key cytochrome P450 (CYP) enzymes.

The following diagram illustrates a generalized workflow for an in silico ADMET study, emphasizing the iterative nature of the process.

Caption: A generalized workflow for in silico ADMET profiling of quinoxalinone derivatives.

A Step-by-Step Guide to the In Silico ADMET Assessment of a Novel Quinoxalinone Derivative

This section provides a detailed, field-proven protocol for conducting a comprehensive in silico ADMET evaluation of a hypothetical quinoxalinone derivative.

Prerequisite: High-Quality Molecular Input

The axiom "garbage in, garbage out" is particularly pertinent to in silico modeling. The accuracy of any prediction is fundamentally limited by the quality of the input molecular structure.

Protocol 1: Molecular Structure Preparation

-

2D Structure Generation: Draw the quinoxalinone derivative using a chemical drawing software (e.g., ChemDraw).

-

Conversion to 3D: Convert the 2D structure to a 3D representation.

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for subsequent docking studies.

Absorption: Will the Compound Reach the Bloodstream?

Oral bioavailability is a desirable characteristic for many drug candidates. Key parameters to predict include human intestinal absorption (HIA) and Caco-2 cell permeability.

Protocol 2: Predicting Absorption

-

Tool Selection: Utilize a validated in silico tool such as ADMETlab, pkCSM, or SwissADME.[15][16]

-

Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string of the prepared quinoxalinone derivative to the selected web server.

-

Analysis:

-

HIA (%): A value > 30% is generally considered favorable.

-

Caco-2 Permeability (logPapp): A value > 0.90 indicates good permeability. Quinoxalinone derivatives with poor predicted permeability may require structural modifications to enhance their absorption.[2]

-

Distribution: Where Does the Compound Go in the Body?

Distribution properties determine the extent to which a drug partitions into different tissues. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Protocol 3: Predicting Distribution

-

Tool Selection: Employ a predictive tool like ADMET Predictor® or the pkCSM web server.[15][17]

-

Input: Use the SMILES string of the quinoxalinone derivative.

-

Analysis:

-

PPB (%): High PPB (>90%) can limit the free drug concentration available to exert its therapeutic effect.

-

BBB Penetration (logBB): A logBB value > 0.3 suggests the compound can cross the BBB, which is desirable for CNS-targeting drugs but a potential liability for peripherally acting agents due to the risk of CNS side effects.

-

Metabolism: How is the Compound Processed?

Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites. The cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism.[18][19]

Protocol 4: Predicting Metabolism

-

CYP Inhibition:

-

Tool Selection: Use platforms like SwissADME or ADMETlab to predict the inhibitory potential against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[15]

-

Analysis: Inhibition of key CYP enzymes can lead to drug-drug interactions. Quinoxalinone derivatives predicted to be potent inhibitors of a major CYP isoform should be flagged for further investigation.

-

-

Site of Metabolism (SOM) Prediction:

-

Tool Selection: Utilize tools that predict the most likely sites on the molecule to be metabolized.

-

Analysis: Understanding the likely SOM can guide medicinal chemists in modifying the structure to improve metabolic stability. For instance, blocking a metabolically labile position with a fluorine atom.

-

The following diagram illustrates the central role of CYP450 enzymes in drug metabolism.

Caption: The role of Cytochrome P450 in the metabolism of quinoxalinone derivatives.

Excretion: How is the Compound Eliminated?

While direct in silico prediction of excretion pathways is less established, parameters such as total clearance can be estimated. A significant consideration for some quinoxalinone derivatives is their potential interaction with efflux transporters like P-glycoprotein (P-gp).

Protocol 5: Assessing P-glycoprotein Interaction

-

Tool Selection: Use a tool that predicts whether the compound is a substrate or inhibitor of P-gp.

-

Analysis:

-

P-gp Substrate: If a quinoxalinone derivative is a P-gp substrate, its oral bioavailability and CNS penetration may be limited.

-

P-gp Inhibitor: Inhibition of P-gp can be a therapeutic strategy to overcome multidrug resistance in cancer.[4][5][6][7] However, it can also lead to drug-drug interactions. Several studies have explored quinoxalinone derivatives as P-gp inhibitors.[4][5][6][7]

-

Toxicity: Is the Compound Safe?

Toxicity is a major cause of drug failure. In silico models can provide early warnings for several key toxicity endpoints.

Protocol 6: Predicting Toxicity

-

hERG Inhibition:

-

Mutagenicity (Ames Test):

-

Carcinogenicity:

-

Acute Oral Toxicity:

Data Interpretation and Decision Making: A Holistic Approach

The output of an in silico ADMET study is a multidimensional dataset. It is crucial to avoid making decisions based on a single predicted parameter. Instead, a holistic assessment of the entire ADMET profile is required.

Table 1: Example ADMET Profile for a Hypothetical Quinoxalinone Derivative

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| HIA (%) | 92.5 | Excellent intestinal absorption. |

| Caco-2 Permeability | 1.25 | High permeability. |

| Distribution | ||

| PPB (%) | 85.0 | Moderate plasma protein binding. |

| BBB Penetration | -0.85 | Unlikely to cross the blood-brain barrier. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates. |

| Excretion | ||

| P-gp Substrate | No | Not subject to P-gp efflux. |

| Toxicity | ||

| hERG Inhibitor | No | Low risk of cardiotoxicity. |

| AMES Mutagenicity | No | Non-mutagenic. |

| Carcinogenicity | No | Non-carcinogenic. |

| Acute Oral Toxicity | Class 3 | LD50 between 500 and 5000 mg/kg. |

Based on this profile, the hypothetical quinoxalinone derivative shows promise, with the primary concern being the potential for CYP2D6 inhibition. This would warrant further in vitro investigation.

The Future of In Silico ADMET: AI and Machine Learning

The field of in silico ADMET prediction is continually evolving, with artificial intelligence (AI) and machine learning (ML) playing an increasingly important role.[32][33] These advanced algorithms can learn from vast datasets to build more accurate and predictive models, further enhancing our ability to design safer and more effective drugs.

Conclusion: A Cornerstone of Modern Drug Discovery

In silico ADMET studies are no longer a peripheral activity but a cornerstone of modern, efficient drug discovery. For researchers working with quinoxalinone derivatives, these computational tools provide an invaluable means to identify and mitigate potential liabilities early in the development process. By integrating the principles and protocols outlined in this guide, scientists can navigate the complexities of ADMET with greater confidence, ultimately increasing the probability of translating a promising molecule into a life-changing medicine.

References

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses | MDPI [mdpi.com]

- 4. Modulation of P-glycoprotein activity by the substituted quinoxalinone compound QA3 in adriamycin-resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoloquinoxaline compounds that selectively antagonize P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 16. researchgate.net [researchgate.net]

- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 18. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Quinazolinone dimers as a potential new class of safer Kv1 inhibitors: Overcoming hERG, sodium and calcium channel affi… [ouci.dntb.gov.ua]

- 21. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural analysis of hERG channel blockers and the implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Prediction of mutagenicity and carcinogenicity using in silico modelling: A case study of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Assessment of predictivity of volatile organic compounds carcinogenicity and mutagenicity by freeware in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 32. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 33. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anticancer Potential of 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one Derivatives: A Technical Guide

This guide provides an in-depth exploration of the burgeoning field of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one derivatives as a promising class of anticancer agents. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.

Introduction: The Quinoxalinone Scaffold in Oncology

The quinoxaline scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Among its various derivatives, the this compound core has emerged as a particularly promising framework for the development of potent and selective anticancer agents.[2][3] These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][3]

A key rationale for focusing on this scaffold lies in its demonstrated ability to interact with crucial biological targets implicated in cancer progression. Notably, several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3] By targeting such pathways, these compounds offer the potential for more targeted and less toxic therapeutic interventions compared to conventional chemotherapy.

Synthetic Pathways to this compound Derivatives

The foundational step in synthesizing this class of compounds involves the condensation of o-phenylenediamine with an α-keto acid, typically ethyl pyruvate, to form the 3-methylquinoxalin-2(1H)-one core.[2] This initial scaffold can then be subjected to a variety of chemical modifications to generate a library of derivatives with diverse functionalities.

A common and effective synthetic route involves the chlorination of the 3-methylquinoxalin-2(1H)-one core using reagents like phosphorus oxychloride (POCl₃).[2] The resulting 2-chloro-3-methylquinoxaline serves as a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various amine-containing side chains. This approach has been successfully employed to synthesize series of derivatives with substituted anilines and other aromatic amines, leading to compounds with potent anticancer activity.[2]

Experimental Protocol: Synthesis of a Representative Derivative

The following is a generalized protocol for the synthesis of a this compound derivative, based on established literature procedures.[2]

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (I)

-

A mixture of o-phenylenediamine (1 equivalent) and ethyl pyruvate (1.1 equivalents) in n-butanol is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried to afford 3-methylquinoxalin-2(1H)-one.

Step 2: Synthesis of 2-Chloro-3-methylquinoxaline (II)

-

3-Methylquinoxalin-2(1H)-one (1 equivalent) is treated with phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

The mixture is refluxed for 2-3 hours.

-

Excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-3-methylquinoxaline.

Step 3: Synthesis of the Final Derivative (e.g., Amine Substitution)

-

A mixture of 2-chloro-3-methylquinoxaline (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., ethanol, DMF) is refluxed for 6-8 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of this compound derivatives stems from their ability to modulate multiple key cellular processes involved in tumor growth and survival. The primary mechanisms identified to date are the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).

Inhibition of VEGFR-2 Signaling

A significant body of evidence points to VEGFR-2 as a key molecular target for this class of compounds.[3] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these derivatives can effectively block its phosphorylation and downstream signaling.[5][6] This inhibition of VEGFR-2 signaling disrupts the tumor's blood supply, leading to starvation and regression of the tumor.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond their anti-angiogenic effects, these derivatives have been shown to directly induce apoptosis in cancer cells.[3] This programmed cell death is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often mediated through the intrinsic pathway, which is initiated by intracellular stress signals.[7]

Treatment with these compounds has been observed to cause an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.[3][8]

Furthermore, these derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[2] For instance, some compounds have been shown to cause cell cycle arrest at the G2/M phase, a critical transition point for cell division.[2]

Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective anticancer agents. Studies on this compound derivatives have revealed several key structural features that influence their biological activity.

-

Substituents on the Phenyl Ring of the Amine Side Chain: The nature and position of substituents on the phenyl ring attached to the quinoxaline core via an amine linker play a crucial role. Electron-donating groups, such as methoxy (OCH₃), have been shown to enhance anticancer activity in some cases.[2] Conversely, the introduction of electron-withdrawing groups like chloro (Cl) can also lead to potent compounds, suggesting a complex interplay of electronic and steric factors.[2]

-

The Amine Linker: The presence of the amine linker itself is often critical for activity. Modifications to this linker, such as its length and flexibility, can significantly impact the compound's ability to bind to its target.

-

The 3-Methyl Group: The methyl group at the 3-position of the quinoxalinone core appears to be a favorable feature for anticancer activity, as many potent derivatives possess this substitution.

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.

| Compound ID | R Group (on Phenylamine) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| VIIc | 4-OCH₃ | HCT116 | 7.8 | [2] |

| VIId | 3,4-di-OCH₃ | HCT116 | 7.8 | [2] |

| VIIIc | 4-OCH₃ | HCT116 | 2.5 | [2] |

| VIIIe | 2,4-di-Cl | HCT116 | 8.4 | [2] |

| 11e | 4-Cl | HepG-2 | 2.1 | [3] |

| 11g | 4-F | HepG-2 | 9.8 | [3] |

| 12e | 4-Cl | MCF-7 | 3.2 | [3] |

| 12g | 4-F | MCF-7 | 4.5 | [3] |

In Vitro Evaluation: Key Experimental Protocols

The preclinical evaluation of these compounds relies on a battery of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).[9]

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time period (e.g., 24 or 48 hours).[2]

-

Harvest the cells, including any detached cells in the medium, and wash with PBS.[11]

-

Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[11]

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.[11]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[2]

Western Blotting for Apoptosis Markers

Western blotting is employed to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

-

Treat cells with the quinoxalinone derivatives for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The existing body of research clearly demonstrates their potential to inhibit key oncogenic pathways and induce cancer cell death. Future efforts should focus on:

-

Lead Optimization: Further refinement of the lead compounds through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the most promising derivatives in preclinical animal models to assess their efficacy and safety in a more complex biological system.

-

Target Deconvolution: Comprehensive studies to identify the full spectrum of molecular targets for these compounds to better understand their mechanism of action and potential for off-target effects.

References

- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Introduction: The Significance of the Quinoxalin-2-one Scaffold

The quinoxalin-2-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant pharmacological and biological activities.[1][2] These derivatives are integral to medicinal chemistry, demonstrating a wide spectrum of properties including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3][4] The 3-methyl substituted variant, 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, serves as a crucial building block for the development of more complex therapeutic agents, making a reliable and well-understood synthetic protocol essential for drug discovery and development pipelines.[5][6]

This application note provides a detailed, field-proven protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely adopted strategy for constructing the 3,4-dihydro-1H-quinoxalin-2-one core involves the condensation and subsequent cyclization of o-phenylenediamine with an appropriate three-carbon electrophilic synthon.[7][8] For the target molecule, the key transformation is the reaction between o-phenylenediamine and an α-halo ester, specifically an ethyl 2-bromopropionate.

The reaction proceeds via a two-step sequence within a one-pot setup:

-

Initial N-Alkylation: The first step is a nucleophilic substitution reaction. One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine in ethyl 2-bromopropionate. This forms an N-alkylated intermediate. The presence of a non-nucleophilic base, such as triethylamine, is critical to scavenge the hydrobromic acid (HBr) generated in this step. This prevents the protonation of the remaining free amino group on the diamine, which would render it non-nucleophilic and halt the reaction.

-

Intramolecular Cyclization (Acylation): The second step is an intramolecular nucleophilic acyl substitution. The remaining free amino group of the intermediate attacks the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of ethanol, leading to the formation of the stable six-membered lactam ring characteristic of the quinoxalinone structure. Gentle heating is typically employed to provide the necessary activation energy for this cyclization step.

This approach is efficient, utilizes readily available starting materials, and generally proceeds with high yield and purity.[9]

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of the target molecule.[9]

4.1 Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | Purity ≥98%. Toxic, handle with care. |

| D,L-Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | 535-11-5 | Lachrymator. Use in a fume hood. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Dried over KOH. Corrosive. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous/Dry. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade. |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Equipment:

-

Round-bottom flask (50 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

4.2 Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (2.00 g, 18.5 mmol, 1.0 eq.).

-

Solvent and Base Addition: Add 37 mL of dry tetrahydrofuran (THF) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add triethylamine (2.60 mL, 18.5 mmol, 1.0 eq.).

-

Substrate Addition: While stirring, add D,L-ethyl-2-bromopropionate (2.40 mL, 18.5 mmol, 1.0 eq.) dropwise to the reaction mixture.

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 65°C using a heating mantle. Maintain stirring at this temperature overnight (approx. 12-16 hours).

-

Reaction Work-up: After the reaction is complete (can be monitored by TLC), allow the mixture to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting solid is the crude this compound. The literature suggests that this procedure yields the product in high purity without further purification.[9] If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

4.3 Expected Results

-

Appearance: Off-white to beige solid.

-

Yield: Quantitative yield is reported for the crude product.[9] A typical isolated yield after work-up would be in the range of 85-95%.

-

Purity: The crude product is often obtained with high purity (>90%).[9] Purity should be confirmed by NMR or LC-MS.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Fume Hood: All steps of this procedure, especially the handling of o-phenylenediamine, ethyl 2-bromopropionate, and triethylamine, must be performed in a well-ventilated chemical fume hood.

-

Chemical Hazards:

-

o-Phenylenediamine: Toxic upon ingestion and skin contact, and is a suspected mutagen.[8] Avoid inhalation of dust and direct contact.

-

Ethyl 2-bromopropionate: Is a lachrymator (causes tearing) and is corrosive. Handle with care to avoid contact with skin and eyes.

-

Triethylamine: Corrosive and flammable.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the mechanistic rationale behind the synthetic strategy and providing a clear, step-by-step procedure, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The described method is robust, scalable, and utilizes readily accessible reagents, making it an excellent choice for both academic and industrial laboratory settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE synthesis - chemicalbook [chemicalbook.com]

Illuminating Peroxidase Activity: 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one as a Robust Fluorogenic Substrate

Introduction: A New Frontier in Fluorogenic Peroxidase Detection

In the landscape of enzyme-linked immunosorbent assays (ELISAs), high-throughput screening (HTS), and other sensitive biochemical assays, the detection of peroxidase activity is a cornerstone. Horseradish peroxidase (HRP), in particular, is a widely utilized enzymatic label due to its stability and high catalytic turnover rate.[1] The development of sensitive and reliable substrates for HRP is therefore of paramount importance for advancing research in diagnostics, drug discovery, and molecular biology. This application note introduces 3-methyl-3,4-dihydro-1H-quinoxalin-2-one as a novel and powerful fluorogenic substrate for the detection of HRP and other peroxidases. This substrate offers a compelling alternative to traditional chromogenic and other fluorogenic reagents, providing a robust turn-on fluorescence signal upon enzymatic oxidation.

The core principle of this assay lies in the enzymatic conversion of the non-fluorescent this compound to the highly fluorescent 3-methyl-1H-quinoxalin-2-one. This transformation, catalyzed by peroxidase in the presence of hydrogen peroxide, results in a significant increase in fluorescence intensity, allowing for the sensitive quantification of enzyme activity. The quinoxalinone-based fluorophore exhibits favorable photophysical properties, making it a valuable tool for researchers and drug development professionals seeking to enhance the sensitivity and dynamic range of their assays.

Mechanism of Fluorogenic Activation: From Dihydroquinoxalinone to a Bright Fluorescent Signal

The fluorogenic properties of this compound are unlocked through an oxidative dehydrogenation reaction. In its reduced, dihydro- form, the molecule lacks the extended π-conjugated system necessary for strong fluorescence. The presence of a peroxidase, such as HRP, and its co-substrate, hydrogen peroxide (H₂O₂), initiates a catalytic cycle that results in the oxidation of the dihydroquinoxalinone.[1][2]

The peroxidase enzyme catalyzes the transfer of electrons from the substrate to hydrogen peroxide, leading to the formation of water and the oxidized, fluorescent product, 3-methyl-1H-quinoxalin-2-one. This newly formed quinoxalinone possesses a planar, aromatic structure with a delocalized π-electron system, which is responsible for its intrinsic fluorescence. The intensity of the emitted light is directly proportional to the concentration of the fluorescent product, which in turn correlates with the activity of the peroxidase enzyme.

Quantitative Data and Photophysical Properties

The utility of a fluorogenic substrate is defined by its photophysical characteristics. The oxidized product of this compound, which is 3-methyl-1H-quinoxalin-2-one, exhibits distinct spectral properties that are crucial for experimental design and data interpretation. While the precise quantum yield for this specific derivative is not extensively documented, the quinoxalin-2(1H)-one scaffold is known for its favorable fluorescence properties.[3]

| Parameter | Value | Source |

| Excitation Wavelength (λex) | ~360-370 nm | [4] |

| Emission Wavelength (λem) | ~420-490 nm (solvent dependent) | [4][5] |

| Form | Non-fluorescent substrate, fluorescent product | Inferred |

| Enzyme System | Horseradish Peroxidase (HRP) and H₂O₂ | [1][2] |

Experimental Protocols: A Guide to Implementation

The following protocols provide a starting point for utilizing this compound in peroxidase activity assays. As with any assay, optimization of reagent concentrations and incubation times is recommended to achieve the best performance for your specific application.

Protocol 1: In Vitro Horseradish Peroxidase (HRP) Activity Assay

This protocol is designed for the basic determination of HRP activity in a purified system or in a sample where HRP is the primary peroxidase.

Materials:

-

This compound

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4

-

DMSO (Dimethyl sulfoxide)

-

96-well black microplates

-

Fluorescence microplate reader

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.

-

H₂O₂ Stock Solution (100 mM): Dilute 30% H₂O₂ in deionized water to a final concentration of 100 mM. Prepare fresh daily.

-

HRP Standard Solutions: Prepare a series of HRP dilutions in Assay Buffer to generate a standard curve (e.g., 0 to 10 mU/mL).

-

Working Substrate Solution: Immediately before use, dilute the Substrate Stock Solution and the H₂O₂ Stock Solution in Assay Buffer to the desired final concentrations (e.g., 100 µM this compound and 200 µM H₂O₂).

Assay Procedure:

-

Add HRP Standards and Samples: Pipette 50 µL of your HRP standards and unknown samples into the wells of a 96-well black microplate.

-

Initiate the Reaction: Add 50 µL of the freshly prepared Working Substrate Solution to each well.

-

Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation set to ~365 nm and emission set to ~450 nm.

Protocol 2: Application in Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of this compound as a detection substrate in an indirect ELISA format where the secondary antibody is conjugated to HRP.

Materials:

-

All materials from Protocol 1

-

Antigen-coated 96-well clear microplate

-

Primary antibody

-

HRP-conjugated secondary antibody

-